![molecular formula C17H28O4 B14019669 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene CAS No. 25486-75-3](/img/structure/B14019669.png)
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- is a complex organic compound characterized by its unique structure, which includes multiple ethoxyethoxy groups attached to a benzene ring. This compound is known for its diverse applications in various scientific fields due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- typically involves multi-step organic reactions. One common method includes the reaction of benzene derivatives with ethylene oxide under controlled conditions to introduce the ethoxyethoxy groups. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the addition of ethylene oxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols, depending on the reagents used.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are often employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its unique solubility properties.
Biology: Employed in the study of biological membranes and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- involves its interaction with various molecular targets. The ethoxyethoxy groups can form hydrogen bonds and interact with polar sites on proteins and enzymes, influencing their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in biological molecules, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(methylthio)-: Similar structure but with a methylthio group instead of a methylethyl group.
1-Ethoxy-2-(2-methoxyethoxy)ethane: Contains similar ethoxyethoxy groups but lacks the benzene ring.
Uniqueness
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- is unique due to its combination of a benzene ring with multiple ethoxyethoxy groups, providing distinct chemical and physical properties that are not found in simpler ethers or benzene derivatives .
Propiedades
Número CAS |
25486-75-3 |
|---|---|
Fórmula molecular |
C17H28O4 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C17H28O4/c1-5-18-10-11-19-12-13-20-15(4)21-17-8-6-16(7-9-17)14(2)3/h6-9,14-15H,5,10-13H2,1-4H3 |
Clave InChI |
PDWYNHRWUARRTK-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOC(C)OC1=CC=C(C=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B14019586.png)
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14019601.png)
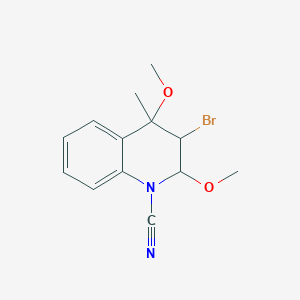
![(3R)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid](/img/structure/B14019628.png)
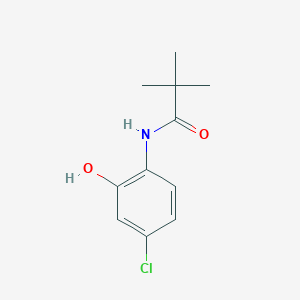
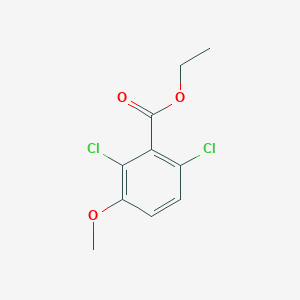
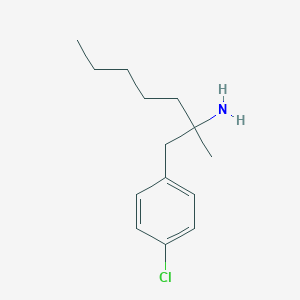
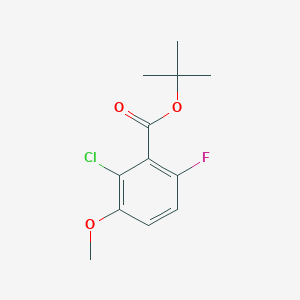

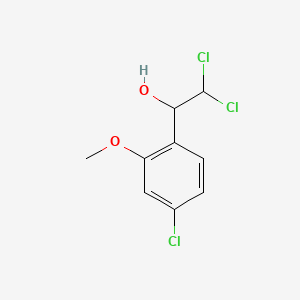
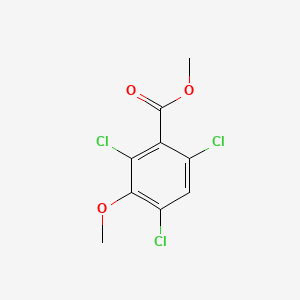
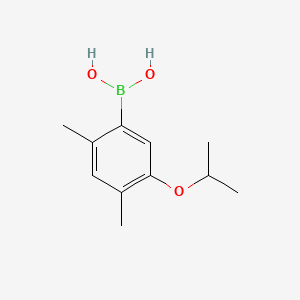
![1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine](/img/structure/B14019668.png)
![Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate](/img/structure/B14019675.png)
